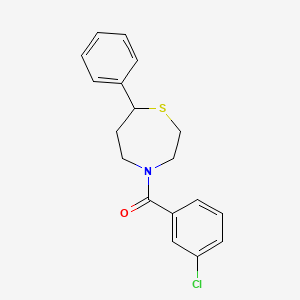

(3-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as CTM, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. CTM belongs to the thiazepane class of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthetic Chemistry and Characterization

Research demonstrates the synthesis and detailed spectral characterization of novel compounds, emphasizing the importance of structural optimization and theoretical spectral interpretation through density functional theory (DFT). For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds, including spectral analysis and DFT calculations, to investigate structural changes and thermodynamic stability, providing a foundation for understanding the antibacterial activity of similar compounds (Shahana & Yardily, 2020).

Molecular Docking Studies

Molecular docking studies are crucial for predicting the interaction between a molecule and target proteins, aiding in the discovery of compounds with potential therapeutic benefits. The aforementioned study by Shahana and Yardily also included molecular docking to explore the antibacterial properties of the synthesized compounds, illustrating the compound's potential application in developing new antibacterial agents.

Biological Activities Evaluation

The exploration of novel compounds extends to evaluating their potential anti-mycobacterial, anti-inflammatory, and antibacterial activities. For example, research by Dwivedi et al. (2005) on phenyl cyclopropyl methanones revealed their anti-tubercular activities against M. tuberculosis, highlighting the therapeutic potential of such compounds in treating tuberculosis and other microbial infections (Dwivedi et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .

Mode of Action

Similar compounds have been shown to affect the activity of ache . By interacting with AchE, these compounds can potentially influence the transmission of nerve impulses, leading to various physiological effects .

Biochemical Pathways

Compounds with similar structures have been associated with the cholinergic nervous system, suggesting that they may influence pathways related to neurotransmission .

Result of Action

Similar compounds have been shown to affect the activity of ache, which could lead to changes in nerve impulse transmission and potentially influence various physiological processes .

properties

IUPAC Name |

(3-chlorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c19-16-8-4-7-15(13-16)18(21)20-10-9-17(22-12-11-20)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDOOMHJJNNHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2531428.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2531442.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2531445.png)